molecular formula C11H18O2 B1635095 Methyl-3,7-dimethyl-2,6-octadienoate

Methyl-3,7-dimethyl-2,6-octadienoate

Cat. No. B1635095
M. Wt: 182.26 g/mol
InChI Key: ACOBBFVLNKYODD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl-3,7-dimethyl-2,6-octadienoate is a natural product found in Leptospermum scoparium and Myrtus communis with data available.

Scientific Research Applications

Synthesis and Chemical Properties

  • Microwave-Assisted Synthesis : Methyl-3,7-dimethyl-2,6-octadienoate can be efficiently synthesized using microwave energy, providing an eco-friendly and mild methodology for its production (Singh, Sharma, & Singh, 2009).

  • Fungicidal Activities : Derivatives of this compound exhibit promising fungicidal activities, with certain compounds showing high inhibition rates against Rhizoctonia solani (Yang, Dong, Jiang, & Wang, 2015).

  • Use in Palladium-Catalyzed Reactions : This compound is utilized in palladium-catalyzed methylation reactions, highlighting its role in the synthesis of biologically and pharmacologically active compounds (Wu, Wei, Wan, & Zhang, 2021).

Biological and Environmental Applications

  • Biotransformation Studies : In the study of biotransformation, this compound is transformed by Spodoptera litura larvae into various compounds, indicating its biological transformations in certain organisms (Takechi & Miyazawa, 2006).

  • Novel Metabolites from Rare Actinomycetes : this compound derivatives have been isolated from rare actinomycetes, which are of interest for their potential antimicrobial properties (Saito, Indo, Oku, Komaki, Kawasaki, & Igarashi, 2021).

  • Catalytic Activity in Oxidation Reactions : This compound is incorporated into metallophthalocyanines, which are studied for their catalytic activity in the oxidation of phenolic compounds, relevant to industrial applications (Kantekin, Saka, Ertem, Mısır, Yalazan, & Sarkı, 2018).

  • Acaricidal Activity : this compound and its analogues have demonstrated acaricidal activity against the stored food pest mite Tyrophagus putrescentiae, suggesting its potential in pest control (Song & Lee, 2018).

Additional Studies

properties

IUPAC Name

methyl 3,7-dimethylocta-2,6-dienoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O2/c1-9(2)6-5-7-10(3)8-11(12)13-4/h6,8H,5,7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACOBBFVLNKYODD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CC(=O)OC)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4047129
Record name Methyl geranate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4047129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl-3,7-dimethyl-2,6-octadienoate
Reactant of Route 2
Reactant of Route 2
Methyl-3,7-dimethyl-2,6-octadienoate
Reactant of Route 3
Reactant of Route 3
Methyl-3,7-dimethyl-2,6-octadienoate
Reactant of Route 4
Reactant of Route 4
Methyl-3,7-dimethyl-2,6-octadienoate
Reactant of Route 5
Reactant of Route 5
Methyl-3,7-dimethyl-2,6-octadienoate
Reactant of Route 6
Reactant of Route 6
Methyl-3,7-dimethyl-2,6-octadienoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.